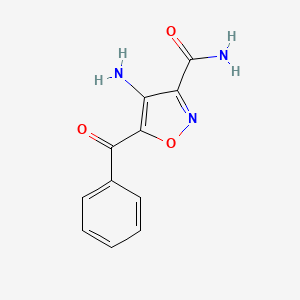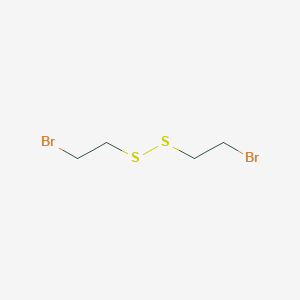![molecular formula C10H14O4 B1268433 Bicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 711-02-4](/img/structure/B1268433.png)
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Descripción general
Descripción
Synthesis Analysis
A practical and cost-effective method for the synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been developed, which significantly shortens the duration of the synthesis sequence to the diacid and improves safety and cost through the use of microwaves and a shift from the use of large amounts of Raney nickel to a solid-phase process (Le Marquer, Laurent, & Martel, 2015).
Molecular Structure Analysis
The structure of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been analyzed, showing that within experimental error, the Bicyclo[2.2.2]-octane (BCO) skeleton has apparent D3h-symmetry, corresponding to the totally eclipsed conformation. This structural insight is crucial for understanding the compound's reactivity and potential applications (Ermer & Dunitz, 1969).
Chemical Reactions and Properties
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid exhibits unique reactivity patterns due to its structure. For instance, its derivatives have been used in radical cascade reactions with 1,4-dienes and 1,4-enynes, leading to the efficient synthesis of functionalized bicyclo[3.3.0]octane derivatives, showcasing its versatility in synthetic chemistry (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).
Physical Properties Analysis
Studies have focused on the synthesis of derivatives and analogues of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid to explore its physical properties, such as its role in the formation of soluble and colorless polyimides, which show excellent thermal stability. These findings are essential for the development of materials with specific physical properties for industrial applications (Matsumoto & Kurosaki, 1997).
Chemical Properties Analysis
The chemical properties of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, such as its acidity and reactivity towards various substituents, have been studied extensively. For example, the effects of substituents on the acidity of Bicyclo[2.2.2]octane-1-carboxylic acids have been calculated, providing insights into the compound's reactivity and potential for further functionalization (Wiberg, 2002).
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Properties
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is involved in efficient synthesis processes. A practical and cost-effective method for its synthesis has been developed, which utilizes microwave assistance to shorten the synthesis duration and improves safety and cost through a solid-phase process (Le Marquer et al., 2015). Additionally, the study of its crystals has revealed their monoclinic structure and D3h symmetry, which is significant for understanding its chemical properties and behavior (Ermer & Dunitz, 1969).
2. Molecular Chemistry and Catalysis
Research on substituted bicyclo[2.2.2]octane-1-carboxylic acids has contributed to understanding the inductive effects in isolated molecules, providing a model for evaluating the effects of various substituents (Exner & Böhm, 2002). Additionally, bicyclo[2.2.2]octane derivatives have been used as ligands in rhodium-catalyzed asymmetric reactions, showcasing their utility in organic synthesis (Otomaru et al., 2005).
3. Electronic and Structural Analysis
The electronic effects of substituents in saturated systems like bicyclo[2.2.2]octane-1-carboxylic acids have been studied, revealing insights into their reactivity and electronic structure (Roberts & Moreland, 1953). This research is crucial for the development of new chemical compounds with specific desired properties.
4. Material Science and Nanotechnology
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has found applications in material science, such as in the synthesis of polyimides and liquid crystals. These compounds exhibit remarkable thermal stability and are useful in various industrial applications (Matsumoto & Kurosaki, 1997). Additionally, novel nanostructured catalysts based on bicyclo[2.2.2]octane have been developed for efficient synthesis processes (Moosavi‐Zare et al., 2016).
5. Advanced Functional Materials
The bicyclo[2.2.2]octane structure has been incorporated into mesogens exhibiting nematic phases useful for electro-optical display devices (Gray & Kelly, 1981). This application demonstrates the potential of bicyclo[2.2.2]octane derivatives in the development of advanced materials for technological applications.
Safety And Hazards
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
Propiedades
IUPAC Name |
bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7(12)9-1-2-10(5-3-9,6-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOACUMJSXEJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345872 | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
CAS RN |
711-02-4 | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)
![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)



![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)
![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)
![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)

